An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine (CAS No. 845617-99-4)
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridazine (CAS No. 845617-99-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
3-Chloro-5-(trifluoromethyl)pyridazine, registered under CAS number 845617-99-4, is a halogenated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors.[1] Its structure marries the bioisosteric properties of a trifluoromethyl group with the versatile reactivity of a chlorinated pyridazine ring. The trifluoromethyl moiety is a well-established functional group in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[2][3] The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prevalent scaffold in a multitude of biologically active compounds, including anticancer agents.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable research chemical, with a focus on its role in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-Chloro-5-(trifluoromethyl)pyridazine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 845617-99-4 | [1] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [1] |
| Predicted XlogP | 1.7 | [5] |
Spectroscopic Characterization
Predicted Mass Spectrometry Data: [5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.99314 |
| [M+Na]⁺ | 204.97508 |
| [M-H]⁻ | 180.97858 |
| [M+NH₄]⁺ | 200.01968 |
| [M+K]⁺ | 220.94902 |
Synthesis Strategies: Accessing the Core Scaffold
The synthesis of 3,5-disubstituted pyridazines can be approached through various synthetic routes. While a specific, detailed protocol for 3-Chloro-5-(trifluoromethyl)pyridazine is not extensively documented in publicly available literature, general methodologies for analogous structures provide a foundational understanding for its preparation.
A common strategy for the synthesis of substituted pyridazines involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine, a plausible retrospective analysis suggests a precursor such as a 1,4-dicarbonyl compound bearing a trifluoromethyl group.
Another general approach to substituted pyridines and pyridazines involves vapor-phase chlorination of a suitable precursor. For instance, the synthesis of 3-chloro-5-trifluoromethylpyridines can be achieved by reacting a 5-trifluoromethylpyridine derivative with chlorine in the vapor phase in the presence of a catalyst.[6] This method, while effective for the pyridine series, could potentially be adapted for the pyridazine ring system.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chloro-5-(trifluoromethyl)pyridazine is dominated by the presence of the chloro and trifluoromethyl substituents on the pyridazine ring. The electron-withdrawing nature of both groups renders the pyridazine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 3-position is a good leaving group, allowing for the introduction of a variety of nucleophiles.
A documented example of this reactivity is the synthesis of 5-(trifluoromethyl)pyridazin-3-amine from 3-Chloro-5-(trifluoromethyl)pyridazine. This reaction demonstrates the utility of the title compound as a building block for further functionalization.
Experimental Protocol: Synthesis of 5-(trifluoromethyl)pyridazin-3-amine
This protocol exemplifies a typical nucleophilic aromatic substitution reaction on the 3-Chloro-5-(trifluoromethyl)pyridazine core.
Reaction Scheme:
A representative nucleophilic substitution reaction.
Procedure:
-
Dissolve 3-Chloro-5-(trifluoromethyl)pyridazine (236 mg, 1.2 mmol) and ammonium hydroxide (0.05 mL, 1.2 mmol) in tetrahydrofuran (THF, 2 mL).
-
Place the solution in a microwave reactor and heat at 100°C for 1 hour.
-
Add additional ammonium hydroxide (0.05 mL, 1.2 mmol) and continue heating in the microwave reactor at 100°C for another hour.
-
Add a final portion of ammonium hydroxide (0.05 mL, 1.2 mmol) and heat the reaction mixture in the microwave reactor at 100°C for an additional 8 hours.
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-(trifluoromethyl)pyridazin-3-amine.
This protocol highlights the robust nature of the pyridazine ring and the lability of the chloro substituent towards nucleophilic displacement, providing a gateway to a diverse range of 3-substituted-5-(trifluoromethyl)pyridazine derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylpyrid(az)ine scaffold is a privileged motif in modern drug discovery, with numerous compounds containing this substructure progressing through clinical trials.[7] The incorporation of a trifluoromethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[2]
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 3-Chloro-5-(trifluoromethyl)pyridazine are not widely published, general principles for related structures can be extrapolated. The introduction of a trifluoromethyl group into a drug candidate is a common strategy to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an increased half-life of the drug.[2]
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[2]
-
Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.
-
Serve as a Bioisostere: The trifluoromethyl group can mimic other chemical groups, allowing for the fine-tuning of a molecule's properties.
The pyridazine core itself is a key pharmacophore in many anticancer agents, targeting various biological processes involved in cancer progression.[4] The ability to functionalize the 3-position of 3-Chloro-5-(trifluoromethyl)pyridazine via nucleophilic substitution allows for the systematic exploration of the chemical space around this core, a crucial aspect of lead optimization in drug discovery.
Conceptual workflow for SAR studies.
Conclusion and Future Perspectives
3-Chloro-5-(trifluoromethyl)pyridazine is a valuable and versatile building block for the synthesis of novel chemical entities with potential applications in medicinal and agricultural chemistry. Its unique combination of a reactive chloro group and a metabolically robust trifluoromethyl group on a biologically relevant pyridazine scaffold makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization. Further research into the synthesis and reactivity of this compound, along with detailed investigations into the biological activities of its derivatives, is warranted and holds significant promise for the discovery of new therapeutic agents and crop protection solutions.
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